(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

Catalog No.
S8406222
CAS No.
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

Product Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

IUPAC Name

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1

InChI Key

ZAVYLQGLQYIKKF-UYFOZJQFSA-N

SMILES

C(C(=O)C(C(C(C=O)O)O)O)O

Canonical SMILES

C(C(=O)C(C(C(C=O)O)O)O)O

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O

The compound (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal is a hexose derivative characterized by multiple hydroxyl groups and a ketone functional group. Its molecular formula is C6H10O6C_6H_{10}O_6 and it has a molecular weight of 178.14 g/mol. This compound is part of the broader category of carbohydrates and exhibits structural features that make it relevant in various biochemical contexts.

Typical of carbohydrates:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or acids.
  • Reduction: The ketone group can be reduced to an alcohol, yielding a sugar alcohol.
  • Condensation: It can undergo condensation reactions with alcohols or amines to form glycosides or amines.

These reactions are significant in the context of carbohydrate metabolism and synthetic organic chemistry.

This compound may exhibit various biological activities due to its structural characteristics:

  • Antioxidant Properties: The presence of hydroxyl groups can contribute to antioxidant activity.
  • Metabolic Intermediates: It may serve as an intermediate in metabolic pathways involving carbohydrate metabolism.
  • Potential Therapeutic Uses: Compounds with similar structures have been investigated for their roles in treating conditions like diabetes and obesity due to their effects on glucose metabolism.

Several methods can be employed to synthesize (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler sugars.
  • Chemical Synthesis: Multi-step synthetic routes involving the protection and deprotection of hydroxyl groups followed by oxidation and functional group transformations.
  • Biotransformation: Using microorganisms or plant extracts to convert precursor compounds into the desired tetrahydroxy compound.

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has potential applications in various fields:

  • Food Industry: As a sweetener or flavor enhancer due to its carbohydrate nature.
  • Pharmaceuticals: Investigated for its potential role in drug formulations aimed at managing metabolic disorders.
  • Biochemistry Research: Used as a model compound for studying carbohydrate interactions and enzyme mechanisms.

Studies on the interactions of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal with biomolecules are crucial for understanding its biological roles:

  • Protein Binding: Investigations into how this compound interacts with enzymes involved in carbohydrate metabolism could provide insights into its regulatory mechanisms.
  • Receptor Interactions: Research into how it may influence receptor activity could reveal potential therapeutic targets.

Several compounds share structural similarities with (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal. Here are some examples:

Compound NameMolecular FormulaKey Features
D-glucoseC6H12O6Primary energy source in cells; aldehyde form
D-galactoseC6H12O6Isomer of glucose; important in lactose metabolism
D-mannoseC6H12O6Plays a role in glycoprotein synthesis
(2S,3R,4R)-2,3,4-trihydroxybutanoic acidC4H8O5Shorter carbon chain; involved in metabolic pathways

Uniqueness

The uniqueness of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal lies in its specific stereochemistry and functional groups that differentiate it from other hexoses. Its ability to participate in diverse

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-02-18

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